molecular formula C17H19F3O5S B14028884 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate

Cat. No.: B14028884
M. Wt: 392.4 g/mol
InChI Key: IBMUSTHJLFIGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate is a complex organic compound characterized by the presence of a trifluoromethylsulfonyl group and a pivalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate typically involves multiple steps. One common approach is to start with the preparation of the benzo7annulene core, followed by the introduction of the trifluoromethylsulfonyl group and the pivalate ester. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form new products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to participate in various chemical reactions, potentially affecting the compound’s biological activity. The pivalate ester may also play a role in modulating the compound’s properties and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethoxy derivatives: Compounds containing trifluoromethoxy groups exhibit similar chemical properties and reactivity.

    Trifluoromethylthio derivatives: These compounds share the trifluoromethyl group but differ in their sulfur-containing functional group.

    Pentafluorosulfanyl derivatives: These compounds have a similar fluorinated sulfonyl group, providing comparable reactivity and applications.

Uniqueness

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-2-yl pivalate is unique due to its specific combination of functional groups and the benzo7annulene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H19F3O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulen-3-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C17H19F3O5S/c1-16(2,3)15(21)24-12-9-8-11-6-4-5-7-14(13(11)10-12)25-26(22,23)17(18,19)20/h7-10H,4-6H2,1-3H3

InChI Key

IBMUSTHJLFIGGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(CCCC=C2OS(=O)(=O)C(F)(F)F)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.